Propan-2-yl 3-nitrobenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl 3-nitrobenzoate can be synthesized through the esterification of 3-nitrobenzoic acid with isopropanol. The reaction typically involves the use of a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC). The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yield, and reduced reaction times. The use of catalysts and optimized reaction parameters ensures efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-nitrobenzoic acid and isopropanol.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Reduction: 3-Aminobenzoic acid derivatives.
Hydrolysis: 3-Nitrobenzoic acid and isopropanol.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl 3-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze ester bonds.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propan-2-yl 3-nitrobenzoate involves its interaction with specific molecular targets. For example, in biological systems, esterases can hydrolyze the ester bond, releasing 3-nitrobenzoic acid and isopropanol. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl 4-nitrobenzoate: Similar structure but with the nitro group at the para position.
Propan-2-yl 2-nitrobenzoate: Similar structure but with the nitro group at the ortho position.
Methyl 3-nitrobenzoate: Similar ester but with a methyl group instead of an isopropyl group.
Uniqueness
Propan-2-yl 3-nitrobenzoate is unique due to the position of the nitro group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The isopropyl group also affects its physical properties, such as solubility and boiling point, making it distinct from other similar compounds .
Properties
CAS No. |
6268-23-1 |
---|---|
Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
propan-2-yl 3-nitrobenzoate |
InChI |
InChI=1S/C10H11NO4/c1-7(2)15-10(12)8-4-3-5-9(6-8)11(13)14/h3-7H,1-2H3 |
InChI Key |
ICDANRFRDBFMRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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